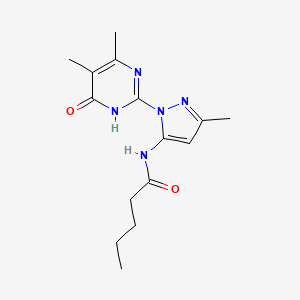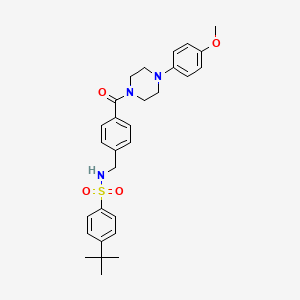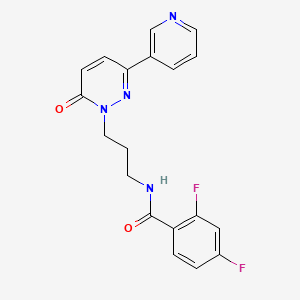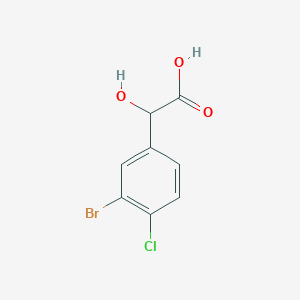![molecular formula C20H18FNO4 B2950046 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers CAS No. 2137507-12-9](/img/structure/B2950046.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, has the CAS Number 2137507-12-9 . It has a molecular weight of 355.37 . The IUPAC name for this compound is 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-fluoropyrrolidine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H18FNO4/c21-17-9-10-22(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,24) . This indicates that the molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The fluoren-9-yl group is a bulky, aromatic group, and the methoxy carbonyl group is an ester functional group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like solubility, density, and boiling point are not available in the search results.Aplicaciones Científicas De Investigación
Peptide Synthesis
The Fmoc (Fluoren-9-ylmethoxy)carbonyl group is widely used in peptide synthesis. It allows for the rapid and efficient assembly of peptides, which is crucial for life science research. The Fmoc group protects the amino acid’s amine group during the synthesis process, and can be removed under mild base conditions without affecting the rest of the molecule .
Cell Cultivation
Fmoc-modified amino acids can be used in cell cultivation due to their ability to form self-assembled matrices. These matrices are suitable for cell spreading, migration, and proliferation, making them useful in tissue engineering and organ regeneration .
Bio-templating
The inherent properties of Fmoc amino acids enable them to serve as bio-templates. This application is significant in various fields, including nanotechnology, where precise molecular assembly is required .
Optical Applications
Fmoc amino acids have unique optical properties due to their aromaticity. They can be used in the development of optical materials and sensors .
Drug Delivery
The hydrophobicity and aromaticity of the Fmoc moiety make it a potential candidate for drug delivery systems. It can aid in the transport and controlled release of therapeutic agents .
Catalytic Applications
Fmoc amino acids can act as catalysts due to their structural features. They can facilitate chemical reactions, which is valuable in synthetic chemistry and industrial processes .
Therapeutic Applications
The modification of amino acids with Fmoc groups has therapeutic implications. For example, they can be used to construct amphipathic antibacterial peptidomimetics, which have shown potent antibacterial activity without significant hemolytic activity .
Antibiotic Properties
Fmoc-modified peptides exhibit antibiotic properties, making them useful in the development of new antimicrobial agents that can combat resistant bacteria .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of fmoc-protected amino acids, which are commonly used in peptide synthesis .
Mode of Action
The mode of action of this compound is primarily based on its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino acid during synthesis. It prevents unwanted side reactions, allowing for the selective addition of other amino acids to the peptide chain .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. The Fmoc group is selectively removed under basic conditions, allowing the free amino group to react with the carboxyl group of another amino acid, forming a peptide bond. This process can be repeated to synthesize peptides of desired length and sequence .
Pharmacokinetics
As a building block in peptide synthesis, its bioavailability and pharmacokinetic properties would largely depend on the final peptide product .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. These peptides can have various biological activities depending on their amino acid sequence. They can serve as hormones, neurotransmitters, or drugs, influencing various physiological processes .
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and solvent can significantly influence the efficiency of Fmoc deprotection and peptide bond formation. Moreover, the stability of the compound and its efficacy in peptide synthesis can be affected by storage conditions .
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-17-9-10-22(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCGUMRVNINJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2949963.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
![1-(4-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2949967.png)



![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)


![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)
![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)


![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)